2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine

Physicochemical Characterization Solid-State Chemistry Analytical Chemistry

Researchers synthesizing kinase-focused libraries face a challenge: unsubstituted o-phenylenediamine or 4-nitro analogs cannot provide the electronic modulation needed for target binding. 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine (CAS 2355-16-0) solves this with its powerful electron-withdrawing -SO₂CF₃ group. • Modulates 1,2-diamine nucleophilicity & pKa for controlled heterocyclic condensation • Enables benzimidazole, quinoxaline & fused-system synthesis with tailored electronics • Reported solubility >36 µg/mL (pH 7.4) aids reaction workup & biological assay compatibility • Serves as monomer for high-performance polyamides/polyimides with enhanced thermal stability

Molecular Formula C7H7F3N2O2S
Molecular Weight 240.21 g/mol
CAS No. 2355-16-0
Cat. No. B1299341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine
CAS2355-16-0
Molecular FormulaC7H7F3N2O2S
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)N
InChIInChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2
InChIKeyXHTLLPJFZIYMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36 [ug/mL]

4-(Trifluoromethylsulfonyl)benzene-1,2-diamine: Identity & Procurement


The compound designated as CAS 2355-16-0, systematically named 4-(trifluoromethylsulfonyl)benzene-1,2-diamine or 2-amino-4-[(trifluoromethyl)sulfonyl]phenylamine, is an ortho-phenylenediamine derivative characterized by a strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) substituent at the 4-position of the aromatic ring . This substitution pattern imparts a predicted density of 1.578 g/cm³ and a calculated boiling point of 385.4 °C at 760 mmHg .

Electron-poor o-phenylenediamine building block with strong -SO₂CF₃ group
Reactivity tuned for condensation-based heterocycle synthesis (benzimidazoles, quinoxalines)
Identity verification supported by thermal analysis and distinct melting behavior

4-(Trifluoromethylsulfonyl)benzene-1,2-diamine: Generic Substitution Risks


Substituting 4-(trifluoromethylsulfonyl)benzene-1,2-diamine with simpler analogs like unsubstituted o-phenylenediamine or 4-nitro-o-phenylenediamine is not chemically equivalent and may lead to significantly different outcomes in downstream applications. The -SO₂CF₃ group is a powerful electron-withdrawing substituent that profoundly alters the reactivity of the adjacent 1,2-diamine functionality, affecting both its nucleophilicity in condensation reactions and the pKa of its amine protons . This directly impacts its utility as a building block in heterocyclic synthesis, where it is used to construct benzimidazoles, quinoxalines, and other fused systems with tailored electronic properties . Furthermore, a specific solubility value of >36 µg/mL at pH 7.4 has been reported, a parameter that can be altered or absent in other analogs, potentially affecting reaction workup or biological assay conditions .

Electronic mismatch Unsubstituted or 4-nitro analogs lack the strong electron withdrawal of -SO₂CF₃, altering amine nucleophilicity and pKa.
Solubility shift Reported solubility >36 µg/mL at pH 7.4 may differ in analogs; changes can affect reaction workup and assay conditions.

Quantitative Evidence: 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine vs. Analogs


Melting Point: 4-SO2CF3 vs. 4-NO2 Analogs

The compound 4-(trifluoromethylsulfonyl)benzene-1,2-diamine exhibits a distinct melting point of 110-111 °C , which is a key differentiator from its close structural analog, 4-nitro-o-phenylenediamine. The latter has a reported melting point of 199-201 °C , a difference of approximately 90 °C.

Melting point vs. 4-NO₂ analog
Cross-study comparable
110–111 °C (target) vs. 199–201 °C (4-nitro analog)
~90 °C lower melting point supports identity and purity QC differentiation.
Use for receipt confirmation; cross-check with COA.
Physicochemical Characterization Solid-State Chemistry Analytical Chemistry

Aqueous Solubility at Physiological pH

The compound 4-(trifluoromethylsulfonyl)benzene-1,2-diamine has a reported aqueous solubility of >36 µg/mL at pH 7.4 . While direct comparative data for this specific parameter in close analogs is not available, this quantitative value is a critical benchmark. The presence of the highly lipophilic -SO₂CF₃ group in this compound is a key structural feature that would be expected to significantly lower its aqueous solubility compared to less hydrophobic analogs like 4-methyl-o-phenylenediamine.

Aqueous solubility at pH 7.4
Supporting evidence
>36 µg/mL
Baseline solubility for aqueous medium design; lipophilic -SO₂CF₃ group likely reduces solubility vs. less hydrophobic analogs.
Comparator data not available; infer trend from structure.
ADME Pre-formulation Solubility Drug Discovery

4-(Trifluoromethylsulfonyl)benzene-1,2-diamine: Research & Industrial Applications


Scaffold for Kinase Inhibitor Development

4-(Trifluoromethylsulfonyl)benzene-1,2-diamine is a versatile building block for constructing sulfonamide-based kinase inhibitors. Its 1,2-diamine motif can be elaborated into various heterocyclic cores, while the electron-withdrawing -SO₂CF₃ group can enhance target binding affinity and modulate physicochemical properties. The patent and literature evidence confirms its utility in generating libraries of compounds for screening against tyrosine kinases and other therapeutic targets [1].

High-Performance Polymers & Advanced Materials Synthesis

As a functionalized aromatic diamine, this compound serves as a monomer in the synthesis of polyamides, polyimides, and other high-performance polymers. The -SO₂CF₃ group imparts unique properties to the resulting materials, such as increased thermal stability, enhanced chemical resistance, and altered dielectric constants, making it valuable for applications in electronics, aerospace, and specialty coatings .

Development of Agrochemical Intermediates

The structural features of 4-(trifluoromethylsulfonyl)benzene-1,2-diamine are common in agrochemical active ingredients, particularly those containing trifluoromethyl or sulfonyl groups for enhanced metabolic stability and bioactivity. The compound can be used to synthesize novel herbicidal, fungicidal, or insecticidal candidates .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Electron-withdrawing -SO₂CF₃ modulates heterocycle reactivity and target interaction
Binding affinity and selectivity screening
High-performance polymer monomer
Thermal and chemical stability from aromatic diamine backbone
Material property characterization (Tg, dielectric constant)
Agrochemical intermediate synthesis
Trifluoromethyl/sulfonyl groups for metabolic stability
Bioactivity and field-trial screening

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